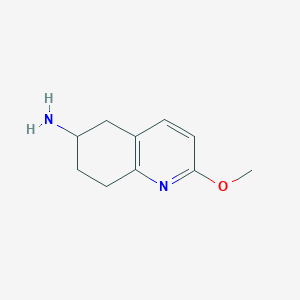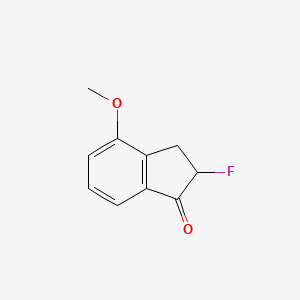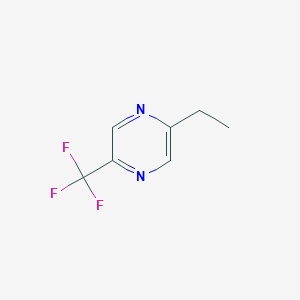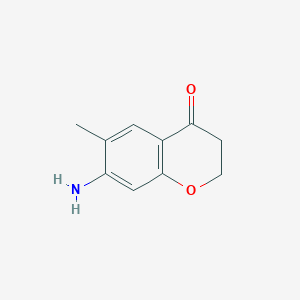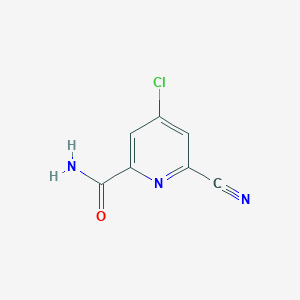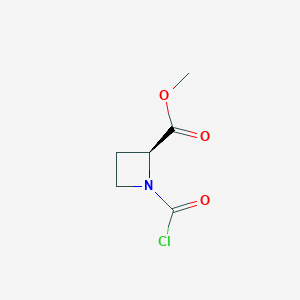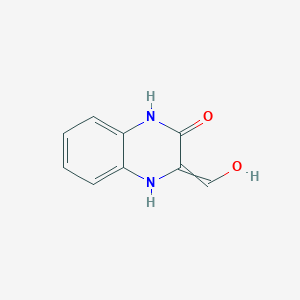
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde is a quinoxaline derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities . Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dichloroquinoxaline with nucleophiles such as thiocarbohydrazide or pyazole-1-carbothiohydrazide . Another approach includes the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters . These reactions typically occur under mild conditions and often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in direct C–H alkylation reactions with N-(acyloxy)phthalimides via radical–radical cross-coupling . Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and carbon disulfide . The major products formed from these reactions are often quinoxaline derivatives with potential biological activities .
Scientific Research Applications
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde has numerous scientific research applications. It is used in the synthesis of biologically active quinoxaline derivatives, which exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These derivatives are crucial in developing drugs for treating cancer, AIDS, plant viruses, and schizophrenia . Additionally, the compound is employed in molecular docking studies to evaluate its potential as an anticancer and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as EGFR and COX-2, which are involved in cancer and inflammation pathways . The compound’s ability to form stable complexes with these enzymes through molecular docking studies highlights its potential therapeutic applications .
Comparison with Similar Compounds
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde can be compared with other similar quinoxaline derivatives, such as 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide and 3,4-dihydroquinoxaline-2-ones . These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity.
Properties
CAS No. |
83507-24-8 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13) |
InChI Key |
JLBSOLRXFKQLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



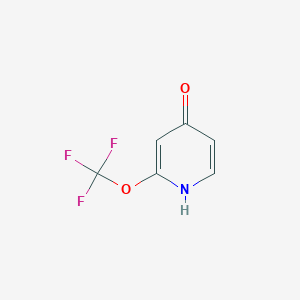
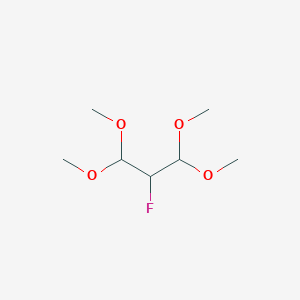
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
